5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
60102-29-6
VCID:
VC21345388
InChI:
InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1
SMILES:
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Molecular Formula:
C17H18O4
Molecular Weight:
286.32 g/mol
5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol
CAS No.: 60102-29-6
Cat. No.: VC21345388
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol - 60102-29-6](/images/no_structure.jpg)
Description | Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product. |
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CAS No. | 60102-29-6 |
Molecular Formula | C17H18O4 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol |
Standard InChI | InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1 |
Standard InChI Key | FWAWTPASGRNXTO-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O |
Canonical SMILES | COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O |
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